Ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
Overview
Description
Ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with various functional groups attached
Mechanism of Action
Target of Action
The primary targets of Ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It is believed to interact with its targets through non-covalent interactions, such as hydrogen bonding . More research is needed to fully elucidate the nature of these interactions and the resulting changes in cellular function .
Biochemical Pathways
Given the structural similarity to other quinoline derivatives, it may be involved in pathways related to cell signaling or metabolism .
Pharmacokinetics
Its predicted boiling point is 396.3±42.0 °C and its predicted density is 1.06 g/cm3 . These properties may influence its bioavailability, but more research is needed to understand its pharmacokinetic profile .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, we will gain a better understanding of how this compound affects cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect its stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out under acidic conditions, often using catalysts such as hydrochloric acid or acetic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly as antimicrobial and anticancer agents.
Industry: It can be used in the production of materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 6-methyl-2-oxo-4-(3-(2,4,5-trimethoxyphenyl)-1H-pyrazol-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific quinoline core structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .
Properties
IUPAC Name |
ethyl 6-methyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-17-13(16)10-7-9-6-8(2)4-5-11(9)14-12(10)15/h7-8H,3-6H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCSTHNOKOJBMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CCC(C2)C)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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